(11C)5-Hydroxy-tryptophan
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Overview
Description
(11C)5-Hydroxy-tryptophan is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the naturally occurring amino acid tryptophan and serves as a precursor to serotonin. This compound is particularly valuable in medical imaging for assessing serotonin biosynthesis and localizing neuroendocrine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11C)5-Hydroxy-tryptophan involves the radiolabeling of 5-Hydroxy-tryptophan with carbon-11. One common method includes the alkylation of a glycine derivative, N-(diphenylmethylene)glycine t-butyl ester, with [11C]methyl iodide obtained from [11C]carbon dioxide, followed by hydrolysis . Another approach involves multi-enzymatic reactions starting from racemic [3-11C]alanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclotrons to produce the carbon-11 isotope. The radiolabeling process is automated to ensure high radiochemical purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
(11C)5-Hydroxy-tryptophan undergoes various chemical reactions, including:
Oxidation: Conversion to 5-hydroxyindoleacetic acid.
Decarboxylation: Conversion to serotonin by aromatic L-amino acid decarboxylase (AADC).
Common Reagents and Conditions
Oxidation: Monoamine oxidase (MAO) inhibitors like clorgyline can be used to study the oxidation process.
Decarboxylation: Catalyzed by AADC in the presence of pyridoxal phosphate.
Major Products Formed
Serotonin: Formed by decarboxylation.
5-Hydroxyindoleacetic acid: Formed by oxidation.
Scientific Research Applications
(11C)5-Hydroxy-tryptophan has several scientific research applications:
Medical Imaging: Used in PET imaging to assess serotonin biosynthesis and localize neuroendocrine tumors
Diabetes Research: Serves as a surrogate marker for the human endocrine pancreas.
Neuroendocrine Tumor Diagnosis: Helps in the detection and management of neuroendocrine tumors.
Mechanism of Action
(11C)5-Hydroxy-tryptophan is taken up by cells via the L-type amino acid transporter (LAT). It is then converted to serotonin by tryptophan hydroxylase (TPH) and AADC. Serotonin can be further metabolized to 5-hydroxyindoleacetic acid. The compound’s retention in tissues is influenced by the activity of MAO .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-tryptophan: Non-radiolabeled precursor to serotonin.
L-DOPA: Precursor to dopamine, used in PET imaging for similar purposes.
Uniqueness
(11C)5-Hydroxy-tryptophan is unique due to its radiolabeling with carbon-11, which allows for non-invasive imaging and quantification of serotonin biosynthesis in vivo. This makes it particularly valuable in medical diagnostics and research .
Properties
CAS No. |
126116-40-3 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)(311C)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1 |
InChI Key |
LDCYZAJDBXYCGN-VCRBTUQTSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)[11CH2][C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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